4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Physicochemical Characterization Regioisomer Comparison Solid-State Properties

Supply risk: regioisomeric impurities can derail SAR programs. The 3-[(4-fluorobenzyl)oxy]-4-methoxy isomer (CAS 351066-28-9) is not functionally equivalent. This compound resolves isomer ambiguity with a diagnostic melting point (80-82 °C) for rapid identity verification. - Defined regiochemistry: para-fluorobenzyloxy & meta-methoxy substitution confirmed. - Free aldehyde for direct hydrazone condensation; demonstrated in 4-oxo-1,3-thiazolidin-2-ylidene hydrazone synthesis. - Solid-state form ensures accurate weighing in parallel synthesis.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 321432-05-7
Cat. No. B1299112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
CAS321432-05-7
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)F
InChIInChI=1S/C15H13FO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
InChIKeyPGCCPVWYLPJNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Compound Overview


4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 321432-05-7) is a fluorinated aromatic benzaldehyde derivative with the molecular formula C15H13FO3 and a molecular weight of 260.26 . It features a benzaldehyde core substituted with a 4-fluorobenzyloxy group at the para position and a methoxy group at the meta position, giving it dual electron-donating and electron-withdrawing character [1]. This compound is primarily positioned as a versatile intermediate in the multi-step synthesis of pharmaceutical candidates and bioactive molecules, offering a defined solid-state profile with a reported melting point of 80–82 °C .

Multi-step synthesis intermediate for pharmaceutical candidates and bioactive molecules.
Defined solid-state profile supports accurate weighing and handling in parallel synthesis workflows.
Contains a free aldehyde handle for condensation chemistry without deprotection steps.

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Positional Isomer Specificity


4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde belongs to a family of regioisomeric fluorobenzyloxy-methoxybenzaldehydes that are not functionally interchangeable. The substitution pattern—specifically the para-fluorobenzyloxy (4-position) and meta-methoxy (3-position) arrangement—dictates the electronic environment of the aldehyde group, influencing its reactivity in condensation reactions and its binding affinity when incorporated into bioactive scaffolds [1]. Its closest analogs, such as the 3-[(4-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 351066-28-9) and 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 384860-70-2), share the same molecular formula but differ in the benzyloxy and methoxy substitution positions, resulting in altered molecular recognition and chemical behavior . Additionally, the absence of the methoxy group—as in 4-(4-fluorobenzyloxy)benzaldehyde (CAS 56442-17-2)—substantially reduces both molecular weight and the compound's hydrogen-bond acceptor count, further highlighting that simple structural similarity does not guarantee functional equivalence .

Position
Target: 4-[(4-Fluorobenzyl)oxy]-3-methoxy
Analog: 3-[(4-Fluorobenzyl)oxy]-4-methoxy (CAS 351066-28-9)
Reactivity
Defined electronic environment for condensation; reported hydrazone formation
Altered molecular recognition and chemical behavior; different downstream reactivity
Identity
Melting point 80–82 °C (experimental)
Melting point ~117 °C (predicted); may shift analytical verification
Same molecular formula does not guarantee functional equivalence. Regioisomeric substitution pattern dictates aldehyde reactivity and binding affinity.

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Comparator-Based Evidence


Melting Point: Regioisomer Differentiation

When comparing regioisomeric fluorobenzyloxy-methoxybenzaldehydes, the target compound (CAS 321432-05-7) exhibits a distinct melting point of 80–82 °C . Its 3-[(4-fluorobenzyl)oxy]-4-methoxy positional isomer (CAS 351066-28-9) has a considerably higher predicted melting point of approximately 117 °C [1], while the 2-[(4-fluorobenzyl)oxy]-3-methoxy analog (CAS 384860-70-2) is reported in solid form with divergent boiling point estimates . These thermal property differences provide practical criteria for identity verification during procurement and quality control.

Melting Point: Regioisomer Differentiation
Cross-study comparable
Target: 80–82 °C (exp)
3,4-isomer: ~117 °C (predicted)
~35 °C lower melting point
Unambiguous identity confirmation via DSC or melting point apparatus.
Predicted value from EPI Suite; experimental verification recommended.
Physicochemical Characterization Regioisomer Comparison Solid-State Properties

Aldehyde Reactivity: Synthetic Utility Comparison

The target compound retains a free aldehyde group, enabling its direct use in condensation reactions—such as hydrazone formation—without deprotection steps. SpectraBase records confirm the compound has been successfully employed to generate a 4-oxo-1,3-thiazolidin-2-ylidene hydrazone derivative [1]. In contrast, the structurally related 3-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 168084-96-6) lacks the methoxy group and has been studied as a monoamine oxidase inhibitor (MAOI), not as a synthetic intermediate . The absence of the methoxy substituent alters both the electronic character of the ring and the hydrogen-bond acceptor count, which affects downstream coupling chemistry.

Aldehyde Reactivity: Synthetic Utility
Class-level inference
Target: Confirmed hydrazone derivative formation
Comparator: MAO-A inhibitor characterization; lacks methoxy substitution
Select target for reactive aldehyde handle in library synthesis.
Application domain differs qualitatively; data to verify for specific coupling conditions.
Organic Synthesis Aldehyde Reactivity Building Block Comparison

Purity and Isomer Contamination Risk

Multiple suppliers offer this compound at 98+% purity with batch-specific quality assurance documentation including NMR, HPLC, and GC . The solid-state nature (mp 80–82 °C) and the availability of defined GHS hazard classification (H302, H315, H319, H332, H335) provide standardized handling protocols . For procurement purposes, a key risk is regioisomeric contamination: the 3-[(4-fluorobenzyl)oxy]-4-methoxy isomer is synthetically accessible via similar routes, and without rigorous analytical verification, an incorrectly substituted analog could be inadvertently supplied [1].

Purity and Isomer Contamination Risk
Supporting evidence
Target: 98+% purity; NMR/HPLC/GC batch QC
Risk: Regioisomeric analog may be supplied without orthogonal verification
Mandate batch-specific melting point and NMR to rule out 3,4- or 2,3-isomer supply.
Commercial purity grades similar; orthogonal identity confirmation is procurement-critical.
Quality Control Purity Specification Procurement Risk

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Application Scenarios


Hydrazone/Imine Library Synthesis

The free aldehyde group of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde enables its direct use in condensation reactions to construct hydrazone libraries for biological screening, as evidenced by its successful derivatization into a 4-oxo-1,3-thiazolidin-2-ylidene hydrazone [1]. The 3-methoxy substitution modulates the electron density of the aromatic ring, which can influence the reactivity of the resulting hydrazone or imine products in downstream assays.

Heterocycle Synthesis Building Block

This compound is positioned as a key intermediate for the preparation of pharmaceuticals and agrochemicals, particularly where the combination of a 4-fluorobenzyloxy ether and a 3-methoxy group provides a defined substitution pattern for subsequent cross-coupling or heterocycle-forming reactions [2]. Its solid-state form (mp 80–82 °C) facilitates handling and accurate weighing in parallel synthesis workflows .

Melting Point-Based Identity Confirmation

The experimental melting point of 80–82 °C serves as a rapid, low-cost identity verification checkpoint when receiving commercial shipments . Given the existence of regioisomeric analogs with significantly different thermal behavior (e.g., the 3,4-isomer with a predicted mp of ~117 °C [3]), this parameter effectively discriminates against incorrect isomeric supply without requiring advanced spectroscopic equipment.

Fluorine Scanning in SAR Studies

The para-fluorine substitution on the benzyl ring provides a defined electronic environment for SAR investigations. In the broader context of benzyloxybenzaldehyde derivatives evaluated for anticancer activity against HL-60 cells, the position and nature of substituents on both the benzyloxy and benzaldehyde rings have been shown to influence antiproliferative potency and the induction of apoptosis [4]. This compound provides a specific substitution pattern for fluorine-scanning studies within such SAR programs.

Application
Selection Property
Validation Focus
Hydrazone/Imine Library Synthesis
Free aldehyde handle for condensation
Confirm aldehyde reactivity with target amine/hydrazine under reaction conditions
Heterocycle Synthesis Building Block
Defined substitution pattern and solid-state profile
Assess compatibility with cross-coupling or cyclization protocols
Identity Confirmation (Receiving QC)
Experimental melting point 80–82 °C
Verify lot-specific melting point to discriminate regioisomeric analogs
Fluorine Scanning in SAR Studies
Para-fluorine substitution pattern
Monitor antiproliferative endpoint response across substitution variants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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